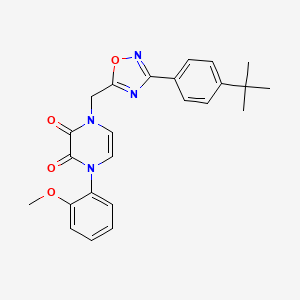

![molecular formula C22H21NO5 B2969895 N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide CAS No. 879568-54-4](/img/structure/B2969895.png)

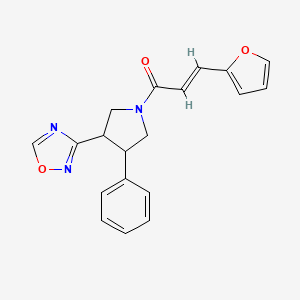

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a benzodioxole group, which is a type of aromatic ether . It also seems to have a chromen-2-one group, which is a type of heterocyclic compound containing a benzene ring fused to a pyran ring . The presence of these groups might suggest that the compound has some bioactive properties, as many compounds containing these groups are found in bioactive substances .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzodioxole and chromen-2-one rings. These rings would likely contribute to the compound’s stability and possibly its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzodioxole and chromen-2-one rings. For example, these rings might contribute to the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Research has highlighted the synthesis and evaluation of various compounds for their antiproliferative activity against cancer cell lines, exemplified by studies on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides. These compounds demonstrated significant inhibition of cancer cell growth, with certain derivatives showing high efficacy in inhibiting tubulin polymerization and tumor cell growth, suggesting potential for cancer treatment research (Stefely et al., 2010).

Neuroprotective Effects

The development of compounds with neuroprotective effects is critical in the treatment of neurodegenerative diseases. For example, research on compounds that efficiently protect against hypoxia/reoxygenation-induced neuronal cell damage, such as YM-244769, a novel Na+/Ca2+ exchange inhibitor, offers insights into potential neuroprotective applications (Iwamoto & Kita, 2006).

Anticonvulsant Properties

The search for new anticonvulsants is another area of interest. The synthesis and investigation of primary amino acid derivatives (PAADs) for their anticonvulsant and neuropathic pain properties provide a foundation for developing novel anticonvulsant therapies. These studies show the potential of certain PAADs to offer significant seizure protection, presenting a new class of anticonvulsants with additional pain-attenuating properties (King et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Mode of Action

It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that similar compounds modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-12(2)9-18(24)23-22-19(14-7-8-16-17(10-14)27-11-26-16)20(25)15-6-4-5-13(3)21(15)28-22/h4-8,10,12H,9,11H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTCMNVBZQZUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)

![3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2969826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969827.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2969833.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)